![molecular formula C19H21N9O B2373903 (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 2034581-33-2](/img/structure/B2373903.png)
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N9O and its molecular weight is 391.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone represents a novel class of organic molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and efficacy in various biological models.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
Chemical Formula: C21H24N6O2
Molecular Weight: 396.46 g/mol
Structural Features:
- Pyrazole and pyrimidine rings contributing to its biological activity.
- Azetidine and piperazine moieties enhancing binding interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anti-tubercular and anti-cancer contexts. The following sections detail these findings.
Anti-Tubercular Activity
Recent studies have evaluated the compound's efficacy against Mycobacterium tuberculosis.
Compound | IC50 (μM) | IC90 (μM) | Effectiveness |
---|---|---|---|
Test Compound | 1.35 - 2.18 | 3.73 - 40.32 | Significant against M. tuberculosis |
In a study, several derivatives were synthesized, and the compound demonstrated notable inhibitory concentrations, indicating its potential as an anti-tubercular agent .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways relevant to disease processes. For instance, it has been suggested that compounds with similar structures inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in lipid signaling pathways associated with inflammation and cancer progression .
Case Studies
Several case studies illustrate the compound's effectiveness in various in vitro and in vivo models:
-
In Vitro Studies:
- A study using human embryonic kidney (HEK293) cells assessed cytotoxicity and found that the compound was non-toxic at effective concentrations, supporting its safety profile for further development .
- Docking studies revealed favorable interactions with target enzymes, suggesting a robust binding affinity that could translate into effective inhibition.
- In Vivo Studies:
Structure–Activity Relationship (SAR)
The SAR analysis highlights key functional groups that enhance biological activity:
Substituent | Effect on Activity |
---|---|
Pyrazole ring | Increases binding affinity |
Piperazine moiety | Enhances solubility and efficacy |
Azetidine scaffold | Critical for biological activity |
The optimization of these structural elements is crucial for developing more potent derivatives .
科学研究应用
Antimicrobial Activity
Recent studies have investigated the compound's efficacy against various bacterial strains, particularly focusing on its potential as an anti-tubercular agent.
Case Study: Anti-Tubercular Activity
A study synthesized and evaluated several derivatives related to this compound for their activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited significant inhibitory concentrations, with IC50 values ranging from 1.35 to 2.18 μM, indicating promising potential as anti-tubercular agents .
Compound | IC50 (μM) | IC90 (μM) | Remarks |
---|---|---|---|
Compound 6a | 1.35 | 3.73 | Significant activity |
Compound 6e | 2.18 | 4.00 | Most active derivative |
Compound 7e | - | - | Evaluated for cytotoxicity |
These results suggest that further exploration of this compound could lead to the development of novel treatments for tuberculosis.
Antitumor Properties
The compound has also been assessed for its antitumor effects, particularly in relation to various cancer cell lines.
Case Study: Antitumor Activity
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds containing the pyrazolyl-pyrimidine moiety have demonstrated selective cytotoxicity against human cancer cell lines while maintaining low toxicity levels on normal cells .
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
A549 (Lung) | 5.0 | >10 |
HeLa (Cervical) | 3.5 | >12 |
MCF7 (Breast) | 4.8 | >8 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer drugs.
Neurological Disorders
The potential application of this compound in treating neurological disorders has also been explored.
Case Study: Antipsychotic Activity
Research has indicated that compounds similar to this one may interact with neurotransmitter systems, particularly involving serotonin and dopamine receptors, which are crucial in managing psychotic disorders such as schizophrenia . The structural features of the compound suggest it could act as a modulator of these pathways.
属性
IUPAC Name |
[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c29-18(25-7-9-26(10-8-25)19-20-3-1-4-21-19)15-12-27(13-15)16-11-17(23-14-22-16)28-6-2-5-24-28/h1-6,11,14-15H,7-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPTKANQVULFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。